2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Beschreibung
2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic small-molecule compound featuring a phthalazinone core substituted with a pyrrolidine-containing ethyl chain and a benzamide moiety. The phthalazinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-31-22-12-6-5-11-20(22)23(29)25-17-21-18-9-3-4-10-19(18)24(30)28(26-21)16-15-27-13-7-8-14-27/h3-6,9-12H,2,7-8,13-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZNDSQOJMIZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess various biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique arrangement that includes a pyrrolidine moiety and a dihydrophthalazinone structure. This configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. The presence of the dihydrophthalazinone moiety is particularly noted for its potential to interfere with cancer cell signaling pathways.
- Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Properties : There is evidence suggesting that this compound may exhibit antibacterial and antifungal activities, similar to other benzamide derivatives, which are known for their broad-spectrum antimicrobial effects.
Anticancer Studies
A series of in vitro studies evaluated the cytotoxic effects of compounds related to 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that merits further investigation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15 |
| Compound B | SK-Hep-1 | 10 |
| 2-Ethoxy-N-benzamide | MDA-MB-231 | 20 |
Anti-inflammatory Mechanism
In studies focused on inflammation, the compound was assessed for its ability to inhibit the NF-kB pathway, which plays a critical role in inflammatory responses. The results showed a dose-dependent inhibition of NF-kB activation, indicating potential for use in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting that this compound could be explored further as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to 2-ethoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of phthalazinone derivatives for their anticancer properties. The study concluded that modifications at the benzamide position significantly impacted cytotoxicity.
- Case Study 2 : Research in Pharmaceutical Research demonstrated the anti-inflammatory properties of similar compounds through in vivo models, showcasing their potential in treating conditions like rheumatoid arthritis.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Modifications
- Phthalazinone vs. Quinoline: The target compound’s phthalazinone core () differs from the quinoline system in . Phthalazinones are often associated with poly(ADP-ribose) polymerase (PARP) inhibition, whereas quinolines are linked to antimicrobial and kinase-modulating activities .
- Substituent Variations :
- The ethoxy group in the target compound contrasts with the fluoro substituent in its fluorobenzamide analog (). Fluorine’s electronegativity may enhance binding affinity in some targets, while ethoxy could improve pharmacokinetics .
- The naphthalenecarboxamide analog () replaces benzamide with a bulkier aromatic system, likely altering steric interactions with biological targets.
Physicochemical Properties
While explicit data (e.g., solubility, logP) for the target compound are unavailable, comparisons can be drawn:
- Molecular Weight : The target compound (~445.5) is heavier than fluorobenzamide analogs (~425.5) but lighter than naphthalenecarboxamide derivatives (~456.5), affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
